molecular formula C15H14O6 B100769 Epioritin-4beta-ol CAS No. 16854-91-4

Epioritin-4beta-ol

Cat. No. B100769
CAS RN: 16854-91-4
M. Wt: 290.27 g/mol
InChI Key: JSZRJOLRIBESNT-IACUBPJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epioritin-4beta-ol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of erythropoietin, a hormone that stimulates the production of red blood cells in the body. Epioritin-4beta-ol has been found to have several unique properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Proanthocyanidin Structures and Syntheses

Epioritin-4beta-ol is prominently featured in studies focusing on the structure and synthesis of proanthocyanidins. In a study by Bennie et al. (2000), two new ether-linked proanthocyanidins, including epioritin-(4beta-->3)-epioritin-4beta-ol, were isolated from the heartwood of Acacia caffra. Their structures were established using spectroscopic methods and syntheses, highlighting the complex nature of these compounds (Bennie et al., 2000). Additionally, Bennie et al. (2004) extended the series of trimeric proteracacinidins by identifying analogs with exclusive C-C interflavanyl bonds, including epioritin-(4beta-->6)-epioritin-(4beta-->6)-epioritin-4alpha-ol (Bennie et al., 2004).

Triflavanoids with Complex Bonds

In 2001, Bennie et al. identified the first triflavanoids with both C-C and C-O-C interflavanyl bonds, including epioritin-(4beta-->6)-epioritin-(4alpha-->4)-epioritin-4beta-ol. This discovery in the heartwood of Acacia caffra emphasized the susceptibility of the ethereal interflavanyl bond to reductive cleavage, which assists in determining the absolute configuration of constituent flavanyl units (Bennie et al., 2001).

Dimeric Proteracacinidins

Research on dimeric proteracacinidins has also been significant. For example, Bennie et al. (2002) identified oritin-(4alpha-->5)-epioritin-4beta-ol and related compounds from the heartwoods of Acacia species. These findings contribute to the understanding of the rare series of (4-->5)-linked proteracacinidins (Bennie et al., 2002).

Synthesis of Flavan-Epioritin Dimers

Malan et al. (1997) isolated the first (2 S)-7,8,4′-trihydroxyflavan-epioritin-4α-ol dimer from Acacia caffra. Their research demonstrated a method for synthesizing this dimer, providing insights into the chemical properties and potential applications of these unique compounds (Malan et al., 1997).

Insights into Proteracacinidin Dimers

Further understanding of proteracacinidin dimers was provided by Malan and Sireeparsad (1995), who isolated the first two proteracacinidin dimers from Acacia galpinii. Their work confirmed the structures of these dimers and contributed to the broader understanding of proteracacinidin chemistry (Malan & Sireeparsad, 1995).

properties

CAS RN

16854-91-4

Product Name

Epioritin-4beta-ol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2R,3R,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol

InChI

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1

InChI Key

JSZRJOLRIBESNT-IACUBPJLSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H]([C@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O

SMILES

C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epioritin-4beta-ol
Reactant of Route 2
Epioritin-4beta-ol
Reactant of Route 3
Epioritin-4beta-ol
Reactant of Route 4
Epioritin-4beta-ol
Reactant of Route 5
Epioritin-4beta-ol
Reactant of Route 6
Epioritin-4beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.